4'-Chloro-3-(2,4-dimethylphenyl)propiophenone

説明

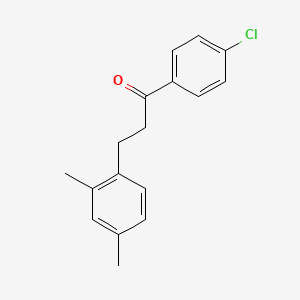

4'-Chloro-3-(2,4-dimethylphenyl)propiophenone is a substituted propiophenone derivative characterized by a chloro group at the 4'-position of the phenyl ring and a 2,4-dimethylphenyl substituent at the 3-position of the propiophenone backbone.

特性

IUPAC Name |

1-(4-chlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO/c1-12-3-4-14(13(2)11-12)7-10-17(19)15-5-8-16(18)9-6-15/h3-6,8-9,11H,7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXIKCUJKNJQJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2=CC=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644681 | |

| Record name | 1-(4-Chlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-93-6 | |

| Record name | 1-(4-Chlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of 4’-Chloro-3-(2,4-dimethylphenyl)propiophenone typically involves the reaction of 4-chlorobenzaldehyde with 2,4-dimethylacetophenone in the presence of a base, such as potassium carbonate, and a solvent, like ethanol . The reaction is carried out under reflux conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

4’-Chloro-3-(2,4-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

科学的研究の応用

4’-Chloro-3-(2,4-dimethylphenyl)propiophenone is used in various scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Medicine: Research on this compound includes its potential use in developing new pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 4’-Chloro-3-(2,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following compounds share the propiophenone core with 4'-Chloro-3-(2,4-dimethylphenyl)propiophenone but differ in substituents, leading to variations in properties and applications. Key comparisons are summarized in Table 1 and elaborated in subsequent sections.

Table 1: Structural and Physicochemical Comparison

* Structural data for this compound inferred from nomenclature in .

Substituent Effects on Physicochemical Properties

Electron-Donating vs. Electron-Withdrawing Groups :

- The 2,4-dimethylphenyl group in the target compound introduces steric bulk and electron-donating methyl groups, which may lower polarity compared to the methoxy-substituted analog .

- The 4-methoxyphenyl substituent (in ) increases polarity due to the resonance-donating methoxy group, reflected in its higher predicted boiling point (421.2°C) and density (1.173 g/cm³).

- The 1,3-dioxan-2-yl group () adds a heterocyclic ring, enhancing solubility in polar solvents (e.g., water or alcohols) due to the oxygen atoms .

Thermal Stability :

- The methoxy-substituted compound exhibits a defined melting point (64–65°C), suggesting crystalline stability, whereas the dioxane analog’s properties are computationally derived (e.g., XLogP3 = 2.5, topological polar surface area = 35.5 Ų) .

生物活性

4'-Chloro-3-(2,4-dimethylphenyl)propiophenone is a chemical compound that belongs to the class of propiophenones, which are often explored for their potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 272.76 g/mol. The structure consists of a propiophenone framework with a chlorine atom and a dimethyl-substituted phenyl group, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. It is hypothesized that the compound may exert its effects through:

- Enzyme Inhibition : The presence of the chloro and dimethyl groups can enhance the compound's reactivity and binding affinity to various enzymes.

- Receptor Modulation : The compound may bind to receptor sites, altering their activity and influencing cellular signaling pathways.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain propiophenones can induce apoptosis in cancer cells by modulating estrogen receptors or through direct cytotoxic effects on tumor cells.

A comparative analysis of structurally related compounds suggests that the presence of halogen substituents (like chlorine) can enhance anticancer activity by increasing lipophilicity and cellular uptake .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related compounds have suggested potential efficacy against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated a series of propiophenones for their ability to inhibit cancer cell proliferation. The results indicated that compounds with similar structural features to this compound demonstrated IC50 values in the low micromolar range against breast cancer cell lines, highlighting their potential as anticancer agents .

Case Study 2: Enzyme Interaction

A study focusing on enzyme kinetics revealed that this compound could act as an inhibitor for certain cytochrome P450 enzymes. This interaction suggests that the compound could influence drug metabolism and pharmacokinetics in vivo .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Anticancer | ~10 |

| 2',4'-Difluoro-3-(2,4-dimethylphenyl)propiophenone | Structure | Antimicrobial | ~15 |

| 2',3'-Dichloro-3-(2,4-dimethylphenyl)propiophenone | Structure | Anticancer | ~12 |

Note: IC50 values are illustrative and should be confirmed through experimental data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。